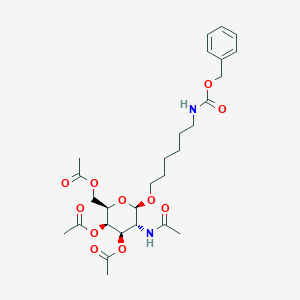

(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-(((benzyloxy)carbonyl)amino)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate

Description

(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-(((benzyloxy)carbonyl)amino)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a complex glycoside derivative characterized by a tetrahydropyran core with multiple acetylated hydroxyl groups, an acetamido substituent at position 5, and a 6-(((benzyloxy)carbonyl)amino)hexyloxy side chain at position 4. This compound is frequently utilized in glycobiology and medicinal chemistry as a precursor for synthesizing glycoconjugates, including lectin antagonists and vaccine components . Its stereochemistry and functional groups (e.g., benzyloxycarbonyl (Cbz) and acetamido moieties) enhance stability against enzymatic degradation, making it valuable for targeted drug delivery .

Key structural features include:

- Acetamido group at position 5: Enhances hydrogen-bonding interactions with biological targets.

- Benzyloxycarbonyl (Cbz)-protected aminohexyloxy chain at position 6: Provides a handle for further functionalization via deprotection and coupling reactions.

- Acetylated hydroxyl groups at positions 3 and 4: Improve lipophilicity and membrane permeability .

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[6-(phenylmethoxycarbonylamino)hexoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O11/c1-18(31)30-24-26(40-21(4)34)25(39-20(3)33)23(17-37-19(2)32)41-27(24)36-15-11-6-5-10-14-29-28(35)38-16-22-12-8-7-9-13-22/h7-9,12-13,23-27H,5-6,10-11,14-17H2,1-4H3,(H,29,35)(H,30,31)/t23-,24-,25+,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFNZJXDZCVRTB-IURCNINISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCCCCCNC(=O)OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCCCNC(=O)OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-(((benzyloxy)carbonyl)amino)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate (CAS No. 159173-77-0) is a complex organic molecule with significant potential for biological applications. This article delves into its biological activity, structural characteristics, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 580.63 g/mol. The compound features a tetrahydropyran ring and several functional groups that contribute to its biological activity:

- Acetamido Group : Enhances solubility and may influence pharmacological properties.

- Acetoxymethyl Group : Potentially involved in metabolic transformations.

- Benzyloxycarbonylamino Group : Suggests possible interactions with biological receptors.

Antioxidant Activity

Compounds with similar structural motifs often exhibit antioxidant properties due to the presence of hydroxyl groups that can scavenge free radicals. Preliminary studies suggest that this compound may possess significant antioxidant capabilities.

Antimicrobial Activity

Tetrahydropyran derivatives have been reported to display antimicrobial effects against various pathogens. In vitro studies are required to evaluate the specific antimicrobial efficacy of this compound against different bacterial and fungal strains.

Enzyme Inhibition

The structural features of the compound may allow it to interact with specific enzyme targets. Such interactions could lead to inhibition or modulation of enzyme activity. Research into enzyme kinetics will be essential to elucidate these mechanisms.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Tetrahydropyran Ring : Utilizing specific catalysts and reaction conditions to ensure high yield.

- Acetylation Reactions : Introducing acetyl groups through acetic anhydride or acetyl chloride.

- Coupling Reactions : Employing amide coupling strategies for the introduction of the benzyloxycarbonylamino group.

Case Studies and Research Findings

-

Case Study on Antioxidant Activity :

- A study evaluated a series of tetrahydropyran derivatives for their antioxidant potential using DPPH radical scavenging assays.

- Results indicated that compounds with similar functional groups demonstrated varying degrees of radical scavenging ability, suggesting that further exploration of this compound's antioxidant properties is warranted.

-

Antimicrobial Evaluation :

- Research conducted on related tetrahydropyran compounds showed promising results against Gram-positive and Gram-negative bacteria.

- Future studies should focus on determining the minimum inhibitory concentration (MIC) for this specific compound.

-

Enzyme Interaction Studies :

- Preliminary docking studies indicated potential binding sites on key enzymes involved in metabolic pathways.

- Further kinetic studies are needed to confirm these interactions and their implications for therapeutic applications.

Comparison with Similar Compounds

Substituent Variations in the Hexyloxy Side Chain

Stereochemical Variants

- (2R,3S,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((4R,5R)-5-(methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxamido)tetrahydro-2H-pyran-3,4-diyl diacetate :

Functional Group Replacements

- (2R,3R,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((3’-(cyclopropanesulfonamido)-6-methyl-[1,1’-biphenyl]-2-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate :

Protection/Deprotection Strategies

- Target Compound: Synthesized using benzyloxycarbonyl (Cbz) protection for the aminohexyl chain, followed by acetylation .

- Analogues with Purine Bases : E.g., (2R,3R,4R,5R)-2-(6-Acetamido-8-((adamantan-1-yl)carbamoyl)-2-chloro-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate.

Coupling Reactions

- Suzuki Coupling : Applied to introduce biphenyl groups (e.g., compound 73 in ) with Pd(PPh₃)₄ catalyst .

- Fmoc Solid-Phase Synthesis : Used for sulfur-linked analogues (e.g., compound 7 in ) to enhance enzymatic stability .

Key Research Findings

Enzymatic Stability: The Cbz-hexyloxy chain in the target compound resists glycosidase cleavage, unlike analogues with unprotected amino groups .

Synthetic Flexibility: Suzuki and Mitsunobu reactions enable modular modifications of the hexyloxy side chain for diverse applications (e.g., antitumor agents, lectin antagonists) .

Thermodynamic Data : Optical rotation ([α]²⁵D = +47.1) and IR spectra (e.g., 1711 cm⁻¹ for CONH) provide benchmarks for structural validation .

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step protection/deprotection strategies. A validated route includes:

- Step 1 : Use of trimethylphosphine in THF at 0°C to facilitate coupling reactions, followed by 24-hour stirring at room temperature for complete conversion .

- Step 2 : Purification via ethyl acetate washes and solvent evaporation under reduced pressure, yielding the product as a yellow oil (87% yield).

- Key Considerations : Strict anhydrous conditions and inert atmospheres (e.g., nitrogen) are essential to prevent acetyl group hydrolysis .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying stereochemistry and functional groups (e.g., acetamido, benzyloxycarbonyl) .

- IR Spectroscopy : Confirms carbonyl stretches (e.g., acetoxy at ~1740 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. What safety protocols are mandated for handling this compound?

- Hazard Mitigation : Use fume hoods, heat-resistant gloves, and anti-static equipment due to flammability (GHS H302, H315) .

- Storage : Store at <-20°C under inert gas (e.g., argon) to prevent degradation .

- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How can solubility and stability be optimized for in vitro assays?

Q. What preliminary assays are recommended to evaluate biological activity?

- Glycotherapeutic Targets : Screen for carbohydrate-protein interactions (e.g., lectin binding) via surface plasmon resonance (SPR) .

- Antibacterial Studies : Adapt broth microdilution assays (MIC determination) using Cr(III) complexes as positive controls .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization be addressed?

Q. How to resolve discrepancies in NMR data for diastereomeric mixtures?

- Dynamic NMR (DNMR) : Analyze coalescence temperatures to distinguish rotamers or conformers.

- Chiral Derivatization : React with Mosher’s acid to assign absolute configuration .

Q. What strategies improve in vivo metabolic stability for therapeutic applications?

- Structural Modifications : Replace labile acetoxy groups with stable ethers or carbamates.

- Lipidation : Introduce lipid tails (e.g., hexyloxy chains) to enhance membrane permeability .

Q. How to troubleshoot low yields in large-scale synthesis?

- Kinetic Profiling : Use in-situ FTIR to monitor reaction progress and optimize catalyst loading.

- Scale-Up Adjustments : Replace batch reactors with flow chemistry systems to improve heat/mass transfer .

Q. What methodologies validate targeted drug delivery mechanisms?

- Click Chemistry : Conjugate azide-functionalized derivatives to alkyne-modified carriers (e.g., nanoparticles) .

- In Vivo Imaging : Label with ¹⁸F isotopes for PET tracking of biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.